molecular formula C9H14S B1218760 2-Pentylthiophene CAS No. 4861-58-9

2-Pentylthiophene

Cat. No. B1218760
CAS RN: 4861-58-9
M. Wt: 154.27 g/mol
InChI Key: NOYVOSGVFSEKPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Pentylthiophene and related compounds often involves potentiostatic techniques and chemical polymerization methods. For example, poly(3-n-pentylthiophene) has been synthesized using the potentiostatic technique, showing how applied potential affects the molecular weight and structure of the resulting polymers (Wei & Tian, 1993). Dehydrohalogenative polycondensation has been used to achieve high regioregularity and molecular weight in related polythiophene derivatives (Wang et al., 2010).

Molecular Structure Analysis

Molecular structure analysis of polythiophenes reveals a lamellar structure with specific interlayer and π-stacking spacing. For instance, regioregular poly(3-pentylthiophene) exhibits a lamellar structure, with interlayer d100 spacing of 1.51 nm and a π-stacking d010 spacing of 0.374 nm (Wu et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 2-Pentylthiophene derivatives often include polymerization and coupling reactions that enhance the electronic properties of the thiophene ring. For example, the presence of oligomeric additives in the polymerization system significantly enhances the structure regularity of polythiophenes (Wei & Tian, 1993).

Physical Properties Analysis

Physical properties of polythiophenes, such as solubility, processability, and thermal transitions, are closely related to their molecular weight and structure. Regioregular poly(3-pentylthiophene) has been shown to have a higher melting transition compared to its hexyl counterpart, indicating the impact of side-chain length on physical properties (Wu et al., 2009).

Chemical Properties Analysis

The chemical properties of 2-Pentylthiophene and its polymers, such as electrical conductivity and photovoltaic properties, are influenced by molecular weight, regioregularity, and doping. For example, the electrical conductivity of poly(thiophene) can be increased by nearly ten orders of magnitude upon partial oxidation, highlighting the importance of chemical modifications in tuning the properties of these materials (Kobayashi et al., 1984).

Scientific Research Applications

  • Gas Chromatography : 2-Pentylthiophene has been used in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition . The compound’s properties make it suitable for this application .

  • Corrosion Inhibitor Research : A study has investigated the interactions of thiophene and its derivatives, including 2-Pentylthiophene, with an Fe4 cluster . This research is relevant to the development of corrosion inhibitors, which are substances that, when added in small concentrations to an environment, effectively reduce the corrosion rate of a metal or alloy .

  • Flavors & Fragrances : 2-Pentylthiophene is used in the field of Flavors & Fragrances . It can be used to create or enhance certain scents in perfumes or flavors in food products .

  • Mass Spectrometry : 2-Pentylthiophene can be used in mass spectrometry, a technique that is used to identify the amount and type of chemicals present in a sample . The compound’s properties make it suitable for this application .

  • Production of Essential Oils : 2-Pentylthiophene has been used in the production, composition, and application of essential oils . Its unique chemical structure can contribute to the aroma and therapeutic properties of the essential oil .

  • Chemical Research : 2-Pentylthiophene can be used in various chemical research applications due to its unique chemical structure .

properties

IUPAC Name

2-pentylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14S/c1-2-3-4-6-9-7-5-8-10-9/h5,7-8H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYVOSGVFSEKPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063628
Record name Thiophene, 2-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid; Fruity, fatty aroma with a cranberry note
Record name 2-Pentylthiophene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2083/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

96.00 °C. @ 30.00 mm Hg
Record name 2-Pentylthiophene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble to insoluble in water; Soluble in hexane and pentane, Soluble (in ethanol)
Record name 2-Pentylthiophene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2083/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.942-0.949
Record name 2-Pentylthiophene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2083/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Pentylthiophene

CAS RN

4861-58-9
Record name 2-Pentylthiophene
Source CAS Common Chemistry
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Record name 2-Pentylthiophene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, 2-pentyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Thiophene, 2-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylbutylthiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.150
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Record name 2-PENTYLTHIOPHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L79LOS1ZKM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2-Pentylthiophene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
210
Citations
NP Brunton, DA Cronin… - Flavour and Fragrance …, 2002 - Wiley Online Library
… 2-pentylthiophene, was significantly lower in the oxidized compared to the fresh samples, and gas chromatography–olfactometry (GCO) suggested that this compound made a …
Number of citations: 88 onlinelibrary.wiley.com
TH Yu, MH Lee, CM Wu, CT Ho - 1994 - ACS Publications
… Hexylthiophenes, 2-pentylpyridine, 2-pentylbenzaldehyde, and 5-formyl-2-pentylthiophene were found to be the major interaction products of 2,4-decadienal and alliin or deoxyalliin. …
Number of citations: 18 pubs.acs.org
SW Shin, BM Park - Yakhak Hoeji, 1994 - koreascience.kr
… Butyl phthalide, cnidilide, senkyunolide, butylidene phthalide, ligustilide, grandisol, tricosane, 3-methylphenol and 2-pentylthiophene were identified in the cultivated callus. …
Number of citations: 8 koreascience.kr
DQ Dao, TD Hieu, T Le Minh Pham, D Tuan… - Journal of Molecular …, 2017 - Springer
… (Th), 2-methyl-3-thiophenthiol (MTT), 2-pentylthiophene (PT), and 2-thenylthiol (TT)) were … and LUMO for the π–3Fe interaction configuration of 2-pentylthiophene and Fe 4 cluster …
Number of citations: 11 link.springer.com
EFSA Panel on Additives and Products or … - EFSA …, 2019 - Wiley Online Library
… [13.084] and 2-pentylthiophene [15.096]. Hazard for respiratory exposure is recognised for 12-methyltridecanal [05.169], benzyl methyl sulfide [12.077] and 2-pentylthiophene [15.096]. …
Number of citations: 2 efsa.onlinelibrary.wiley.com
W Du, Y Wang, Y Huang, L Li, Y Mu, B Fan… - Available at SSRN … - papers.ssrn.com
… such as 2-pentylthiophene, but the contents of 2-furfurylthiol, … System C produces a very high amount of 2-pentylthiophene… to form essential compounds, such as 2-pentylthiophene, 333 …
Number of citations: 0 papers.ssrn.com
MD Shah, BA Venmathi Maran, SRM Shaleh… - Marine Drugs, 2022 - mdpi.com
Malaysia has a long coastline surrounded by various islands, including North Borneo, that provide a suitable environment for the growth of diverse species of seaweeds. Some of the …
Number of citations: 16 www.mdpi.com
EFSA Panel on Food Contact Materials … - EFSA …, 2015 - Wiley Online Library
… 21Rev5, includes the assessment of additional toxicity data for 2-pentylthiophene [FL-no (Flavour Information System number): 15.096] supporting 2-butylthiophene [FL-no: 15.045], 2-…
Number of citations: 0 efsa.onlinelibrary.wiley.com
Z Song, Q Jia, M Shi, T Feng, S Song - Polymers, 2019 - mdpi.com
… 2-pentylthiophene, based on the molecular ions as generated by electron impact. A comparison of the isotope ratios of 2-pentylthiophene … , the mass of 2-pentylthiophene was m/z 154, …
Number of citations: 9 www.mdpi.com
Y Wang, J Xie, C Zhang, Y Xu… - Flavour and Fragrance …, 2022 - Wiley Online Library
… Moreover, the reaction of (E,E)-2,4-nonadienal and (E,E)-2,4-decadienal with H 2 S could lead to the generation of 2-pentylthiophene and 2-hexylthiophene, respectively, 24, 25 while …
Number of citations: 8 onlinelibrary.wiley.com

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